REACTION_CXSMILES
|
[C:1]([NH:9][NH:10][C:11](=[S:14])[NH:12][CH3:13])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].Cl>O>[CH3:13][N:12]1[C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)=[N:9][NH:10][C:11]1=[S:14] |f:1.2|
|
Name
|
|
Quantity
|
610 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)NNC(NC)=S
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
470 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for another 3.5 h
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Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling (ice-bath) to 17° C.
|
Type
|
FILTRATION
|
Details
|
Subsequent filtration of the reaction mixture
|
Type
|
WASH
|
Details
|
by washing the collected solid with dilute hydrochloric acid (0.1 N, 2×1.0 L)
|
Type
|
CUSTOM
|
Details
|
gave a wet cake that
|
Type
|
CUSTOM
|
Details
|
was dried at 100 mbar under a gentle stream of air for 1.5 days
|
Duration
|
1.5 d
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NN=C1C1=CC=NC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 544 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |